3-Amino-1-(cyclopropylmethyl)-1,3-dihydro-2H-indol-2-one hydrochloride 3-Amino-1-(cyclopropylmethyl)-1,3-dihydro-2H-indol-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1822516-21-1
VCID: VC3083189
InChI: InChI=1S/C12H14N2O.ClH/c13-11-9-3-1-2-4-10(9)14(12(11)15)7-8-5-6-8;/h1-4,8,11H,5-7,13H2;1H
SMILES: C1CC1CN2C3=CC=CC=C3C(C2=O)N.Cl
Molecular Formula: C12H15ClN2O
Molecular Weight: 238.71 g/mol

3-Amino-1-(cyclopropylmethyl)-1,3-dihydro-2H-indol-2-one hydrochloride

CAS No.: 1822516-21-1

Cat. No.: VC3083189

Molecular Formula: C12H15ClN2O

Molecular Weight: 238.71 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1-(cyclopropylmethyl)-1,3-dihydro-2H-indol-2-one hydrochloride - 1822516-21-1

Specification

CAS No. 1822516-21-1
Molecular Formula C12H15ClN2O
Molecular Weight 238.71 g/mol
IUPAC Name 3-amino-1-(cyclopropylmethyl)-3H-indol-2-one;hydrochloride
Standard InChI InChI=1S/C12H14N2O.ClH/c13-11-9-3-1-2-4-10(9)14(12(11)15)7-8-5-6-8;/h1-4,8,11H,5-7,13H2;1H
Standard InChI Key UULSBXGMDJJYID-UHFFFAOYSA-N
SMILES C1CC1CN2C3=CC=CC=C3C(C2=O)N.Cl
Canonical SMILES C1CC1CN2C3=CC=CC=C3C(C2=O)N.Cl

Introduction

Chemical Structure and Properties

Structural Characteristics

The compound 3-Amino-1-(cyclopropylmethyl)-1,3-dihydro-2H-indol-2-one hydrochloride belongs to the oxindole class of compounds, specifically the 3-amino-substituted indolin-2-ones. Its structure consists of several key components:

  • A 2-oxoindoline (indolin-2-one) core structure

  • A primary amino group at the C-3 position

  • A cyclopropylmethyl substituent attached to the nitrogen atom (N-1 position)

  • A hydrochloride salt formation

The basic structure can be represented as follows:

Structural ComponentDescription
Core StructureIndolin-2-one (1,3-dihydro-2H-indol-2-one)
C-3 SubstituentAmino group (-NH₂)
N-1 SubstituentCyclopropylmethyl group
Salt FormHydrochloride
Molecular FormulaC₁₂H₁₅ClN₂O

The cyclopropylmethyl group is particularly notable as it introduces a specific steric constraint and lipophilic character to the molecule, potentially affecting receptor binding and pharmacokinetic properties .

Physical and Chemical Properties

Based on analysis of related compounds, the following properties can be anticipated:

PropertyExpected Value
AppearanceWhite to off-white solid
Molecular Weight238.72 g/mol (approximate)
SolubilitySoluble in water, methanol, DMSO; poorly soluble in non-polar solvents
Melting Point180-210°C (estimated based on similar compounds)
pKaApproximately 4-5 for the protonated amino group
StabilityRelatively stable in solid state; may be sensitive to oxidation and hydrolysis

Like other 3-amino-1,3-dihydro-2H-indol-2-one derivatives, this compound likely exhibits amphoteric properties due to the presence of both basic (amino group) and weakly acidic (amide NH) functionalities .

Synthetic Approaches

General Synthesis Routes

The synthesis of 3-Amino-1-(cyclopropylmethyl)-1,3-dihydro-2H-indol-2-one hydrochloride can be approached through several methods, drawing from established protocols for similar compounds. The most viable routes include:

From 3-Bromooxindoles

A common synthetic approach involves the use of 3-bromooxindoles as key intermediates. These can be prepared from commercially available isatins through a series of transformations :

  • Conversion of isatin to 3-bromooxindole via reduction and bromination

  • N-alkylation with (bromomethyl)cyclopropane

  • Conversion of the 3-bromo substituent to an amino group

  • Salt formation with hydrogen chloride

Eschenmoser Coupling Method

An alternative approach utilizes the Eschenmoser coupling reaction, which has proven effective for introducing amino functionalities at the C-3 position of oxindoles:

  • N-alkylation of oxindole with (bromomethyl)cyclopropane

  • Formation of a thioimidate intermediate

  • Rearrangement to yield the 3-amino derivative

  • Salt formation

This method can achieve yields of 70-97% for the key coupling step .

Key Considerations for N-Cyclopropylmethylation

Structural Characterization

Spectroscopic Properties

The structural characterization of 3-Amino-1-(cyclopropylmethyl)-1,3-dihydro-2H-indol-2-one hydrochloride can be accomplished through various spectroscopic techniques:

NMR Spectroscopy

Proton EnvironmentExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic H7.0-7.5Complex multiplet
C-3 H4.2-4.5Singlet
NH₂ (as HCl salt)8.0-8.5Broad singlet
N-CH₂3.4-3.7Doublet
Cyclopropyl CH0.9-1.2Multiplet
Cyclopropyl CH₂0.2-0.6Complex multiplet

¹³C NMR would show characteristic signals for the carbonyl carbon (approximately 175-178 ppm) and the C-3 position (approximately 55-60 ppm) .

Infrared Spectroscopy

Key IR absorption bands would include:

  • N-H stretching (3300-3500 cm⁻¹)

  • C=O stretching (1680-1720 cm⁻¹)

  • C-N stretching (1200-1350 cm⁻¹)

  • Aromatic C=C stretching (1450-1600 cm⁻¹)

Biological Activity and Pharmacological Properties

Enzyme Inhibition

Similar to other 3-substituted indolin-2-one derivatives, 3-Amino-1-(cyclopropylmethyl)-1,3-dihydro-2H-indol-2-one hydrochloride likely possesses enzyme inhibitory activities. Related compounds have demonstrated:

Kinase Inhibitory Activity

Kinase TargetPotential ActivityStructural Features Contributing to Activity
Tyrosine KinasesModerate to strong inhibition3-amino group, indolin-2-one core
p38 MAP KinasePotential inhibitionIndolin-2-one scaffold
VEGFRPossible inhibition3-amino substitution pattern

The specific cyclopropylmethyl substituent may confer unique binding characteristics and potentially alter the selectivity profile compared to other N-alkylated derivatives .

Structure-Activity Relationships

Structure-activity relationship studies of related compounds reveal several important considerations:

  • The 3-amino group serves as a key hydrogen bond donor/acceptor for target engagement

  • N-alkylation generally enhances lipophilicity and membrane permeability

  • The cyclopropylmethyl group specifically may:

    • Provide a unique conformational constraint

    • Enhance metabolic stability compared to linear alkyl chains

    • Potentially interact with hydrophobic pockets within target proteins

Pharmacokinetic Considerations

Based on structural analysis and comparison with related compounds, the following pharmacokinetic properties can be anticipated:

PropertyExpected ProfileContributing Factors
AbsorptionModerate to good oral bioavailabilityEnhanced by hydrochloride salt formation
DistributionModerate volume of distributionBalanced hydrophilicity/lipophilicity
MetabolismLikely undergoes N-dealkylation, hydroxylationCYP450-mediated processes
ExcretionRenal and hepatic clearanceAfter metabolism to more polar derivatives

The cyclopropylmethyl group typically confers greater metabolic stability compared to linear alkyl chains, potentially enhancing the half-life of the compound .

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